2,6-Trimethylbenzaldoxime
Overview
Description
2,6-Trimethylbenzaldoxime is an organic compound characterized by the presence of an oxime functional group attached to a benzene ring substituted with three methyl groups at the 2, 4, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Trimethylbenzaldoxime can be synthesized through the reaction of 2,6-trimethylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically involves dissolving the aldehyde in ethanol, adding the hydroxylamine hydrochloride, and then slowly adding the sodium hydroxide solution while maintaining the reaction mixture at a controlled temperature. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated temperature control systems, and continuous purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,6-Trimethylbenzaldoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles.
Reduction: It can be reduced to form amines.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed:
Scientific Research Applications
2,6-Trimethylbenzaldoxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,6-Trimethylbenzaldoxime involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed that the oxime group plays a crucial role in its reactivity and interactions .
Comparison with Similar Compounds
- 2,4,6-Trimethylbenzaldehyde
- 2,6-Dimethylbenzaldoxime
- 2,6-Dimethylbenzonitrile
Comparison: 2,6-Trimethylbenzaldoxime is unique due to the presence of the oxime functional group, which imparts distinct chemical reactivity compared to its analogs. For example, while 2,4,6-Trimethylbenzaldehyde is primarily used as an aldehyde, the oxime derivative can undergo additional reactions such as reduction to amines or oxidation to nitriles. This versatility makes this compound a valuable compound in synthetic chemistry .
Properties
CAS No. |
40188-34-9 |
---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(NZ)-N-[(2,4,6-trimethylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H13NO/c1-7-4-8(2)10(6-11-12)9(3)5-7/h4-6,12H,1-3H3/b11-6- |
InChI Key |
QYZKLTLEVQDKFJ-WDZFZDKYSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C=N\O)C |
SMILES |
CC1=CC(=C(C(=C1)C)C=NO)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=NO)C |
40188-34-9 | |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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